(5-methyl-1-phenyl-1H-pyrazol-4-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone (5-methyl-1-phenyl-1H-pyrazol-4-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone
Brand Name: Vulcanchem
CAS No.: 1903751-77-8
VCID: VC4547226
InChI: InChI=1S/C19H18N4O2/c1-14-18(11-21-23(14)15-6-3-2-4-7-15)19(24)22-12-17(13-22)25-16-8-5-9-20-10-16/h2-11,17H,12-13H2,1H3
SMILES: CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CC(C3)OC4=CN=CC=C4
Molecular Formula: C19H18N4O2
Molecular Weight: 334.379

(5-methyl-1-phenyl-1H-pyrazol-4-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone

CAS No.: 1903751-77-8

Cat. No.: VC4547226

Molecular Formula: C19H18N4O2

Molecular Weight: 334.379

* For research use only. Not for human or veterinary use.

(5-methyl-1-phenyl-1H-pyrazol-4-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone - 1903751-77-8

Specification

CAS No. 1903751-77-8
Molecular Formula C19H18N4O2
Molecular Weight 334.379
IUPAC Name (5-methyl-1-phenylpyrazol-4-yl)-(3-pyridin-3-yloxyazetidin-1-yl)methanone
Standard InChI InChI=1S/C19H18N4O2/c1-14-18(11-21-23(14)15-6-3-2-4-7-15)19(24)22-12-17(13-22)25-16-8-5-9-20-10-16/h2-11,17H,12-13H2,1H3
Standard InChI Key VDCKUYXCVZJIIK-UHFFFAOYSA-N
SMILES CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CC(C3)OC4=CN=CC=C4

Introduction

Chemical Structure and Synthesis

Molecular Architecture

The compound features a pyrazole ring substituted with a methyl group at position 5 and a phenyl group at position 1. This pyrazole core is linked via a carbonyl group to an azetidine ring, which is further functionalized with a pyridin-3-yloxy substituent. The three-dimensional conformation of the molecule has been validated through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, confirming the spatial arrangement critical for its interactions with biological targets.

Synthetic Pathways

Synthesis typically involves multi-step reactions:

  • Formation of the pyrazole core: 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid is synthesized via cyclocondensation of hydrazine derivatives with β-keto esters.

  • Azetidine functionalization: The azetidine ring is introduced through nucleophilic substitution, where 3-(pyridin-3-yloxy)azetidine reacts with activated carbonyl intermediates .

  • Coupling reactions: The final methanone bridge is formed via a Friedel-Crafts acylation or peptide coupling agents, yielding the target compound.

Key challenges include optimizing reaction conditions (e.g., temperature, solvent polarity) to prevent azetidine ring strain and ensure regioselectivity. Recent patents highlight the use of sodium triacetoxyborohydride as a reducing agent in analogous syntheses, improving yields to >90% .

Biological Activities

Anticancer Properties

Pyrazole derivatives exhibit pro-apoptotic effects by modulating caspase-3 and caspase-9 pathways. In vitro studies on human breast cancer (MCF-7) and lung carcinoma (A549) cell lines demonstrated dose-dependent cytotoxicity, with IC₅₀ values of 12.5 μM and 18.7 μM, respectively. Mechanistic studies suggest the compound disrupts mitochondrial membrane potential, triggering cytochrome c release.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC₅₀ (μM)MechanismReference
MCF-7 (Breast)12.5Caspase-3/9 activation
A549 (Lung)18.7Mitochondrial disruption

Antimicrobial Efficacy

The compound shows broad-spectrum activity against Gram-positive (Staphylococcus aureus, MIC: 8 μg/mL) and Gram-negative (Escherichia coli, MIC: 16 μg/mL) bacteria. The pyridine moiety enhances membrane permeability, while the azetidine ring interferes with peptidoglycan synthesis.

Anti-Inflammatory and Antioxidant Effects

In murine models of rheumatoid arthritis, the compound reduced TNF-α and IL-6 levels by 58% and 47%, respectively, via inhibition of NF-κB signaling. Additionally, its radical scavenging activity (EC₅₀: 34 μM in DPPH assays) underscores potential in mitigating oxidative stress.

Pharmacological Applications

Central Nervous System (CNS) Targeting

Patent US9365562B2 discloses azetidine derivatives as phosphodiesterase 10A (PDE10) inhibitors, suggesting utility in treating schizophrenia and Huntington’s disease . The compound’s ability to cross the blood-brain barrier (BBB) was confirmed in rodent studies, with a brain-to-plasma ratio of 0.89 .

Drug Design and Structure-Activity Relationships (SAR)

  • Pyrazole modifications: Electron-withdrawing groups at position 4 enhance anticancer potency but reduce solubility.

  • Azetidine substitutions: Bulky groups at position 3 improve target selectivity for PDE10 over PDE3 (10-fold selectivity) .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (0.12 mg/mL at pH 7.4) but high lipophilicity (logP: 3.2), favoring transcellular absorption. Stability studies in human liver microsomes indicate a half-life of 2.3 hours, suggesting susceptibility to CYP3A4-mediated metabolism.

Table 2: Key Physicochemical Parameters

ParameterValueMethod
logP3.2HPLC
Aqueous solubility0.12 mg/mLShake-flask
Plasma protein binding89%Equilibrium dialysis

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator